N-[(pyridazin-3-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-(pyridazin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBQLSLNEKUFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Pyridazine Derivatives
A common approach involves the alkylation of pyridazin-3-ylmethylamine with methanesulfonyl chloride (MsCl). This method leverages the nucleophilic nature of the primary amine to form the sulfonamide bond.
- Pyridazin-3-ylmethylamine synthesis : Pyridazine derivatives are functionalized via reductive amination or Gabriel synthesis to introduce the methylamine group.
- Sulfonylation : The amine reacts with MsCl in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts.
- Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Excess MsCl (1.2–1.5 eq.) ensures complete conversion.
- Low temperatures minimize side reactions (e.g., over-sulfonylation).
- Typical yields: 70–85% after purification.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated couplings enable modular construction of the pyridazine core. A Suzuki-Miyaura coupling is employed to attach the methylsulfonamide moiety post-cyclization.
- Pyridazine ring formation : 3-Chloropyridazine undergoes coupling with a boronic ester-functionalized methylsulfonamide precursor.
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in toluene/ethanol (3:1) at 80°C.
- Isolation : Extraction with DCM, followed by solvent evaporation and HPLC purification.
- Reaction time: 12–24 hours.
- Yield: 60–75% (dependent on boronic ester stability).
Reductive Amination Approach
This two-step method combines a pyridazine aldehyde with methanesulfonamide via imine intermediate reduction.
- Imine formation : Pyridazin-3-carbaldehyde reacts with methanesulfonamide in methanol under acidic conditions (acetic acid).
- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine at pH 5–6.
- Purification : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.
- Avoids harsh alkylation conditions.
- Compatible with sensitive functional groups.
Analytical Validation and Yield Optimization
Spectroscopic Characterization
Yield Enhancement Strategies
- Microwave-assisted synthesis : Reduces reaction time by 50% (e.g., 30 minutes vs. 12 hours for Pd-catalyzed couplings).
- Solvent selection : THF > DMF in sulfonylation due to reduced side-product formation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[(pyridazin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[(pyridazin-3-yl)methyl]methanesulfonamide is being explored for its potential as a therapeutic agent. Its derivatives are studied for various biological activities, particularly:
- Antimicrobial Properties: Research indicates that the compound may exhibit antibacterial effects, making it a candidate for developing new antibiotics .
- Anticancer Activity: Studies suggest that pyridazine derivatives can inhibit specific oncogenes, such as c-Myc, which are crucial in cancer pathways.
Biological Applications
The compound is utilized in biological research to understand its mechanisms of action:
- Cell Signaling Studies: It is used to investigate how the compound interacts with cellular pathways and its effects on gene expression.
- Enzyme Inhibition: The interaction of this compound with various enzymes may lead to insights into new therapeutic strategies for diseases like cancer .
Industrial Applications
In the industrial sector, this compound serves as a building block for synthesizing more complex molecules:
- Material Development: It is employed in the creation of polymers and coatings with specific properties tailored for various applications .
Case Studies
-
Anticancer Research:
A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in certain types of cancer cells, suggesting its potential as a lead compound in anticancer drug development. -
Antimicrobial Activity:
In another study, derivatives of the compound were tested against bacterial strains. The findings indicated that some derivatives showed promising antibacterial activity, warranting further exploration in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[(pyridazin-3-yl)methyl]methanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyridazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide ()
- Core Structure : Pyridazine with a methanesulfonamide group.
- Substituents : Fluorophenyl, piperidinyl, and tetrahydropyranyl groups.
- Activity : Brain-permeable KMO inhibitor with high metabolic stability (t₁/₂ > 4 hours in human liver microsomes) .
- Comparison : The tetrahydropyranyl group enhances BBB penetration, a feature absent in the target compound. The fluorine atom may improve binding affinity via halogen bonding.
N-Methyl, N-(6-methoxypyridazin-3-yl)amine derivatives () Core Structure: Pyridazine with methoxy and methylamine groups. Activity: ATX modulators for inflammatory respiratory diseases.
Heterocyclic Sulfonamide Derivatives
8-(Methylsulfonamido)-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide ()
- Core Structure : Thiazolo[3,2-a]pyridine fused with a sulfonamide.
- Activity : Improved pharmacokinetics due to methylsulfonamide’s metabolic stability.
- Comparison : The thiazolo-pyridine core may increase lipophilicity versus pyridazine, affecting tissue distribution .
N-((4-(6-(6-(Difluoromethyl)imidazo[1,2-b]pyridazin-3-yl)pyrimidin-4-yl)phenyl)methanesulfonamide ()
- Core Structure : Imidazo[1,2-b]pyridazine linked to pyrimidine and sulfonamide.
- Substituents : Difluoromethyl group.
- Comparison : The difluoromethyl group enhances electronic effects and metabolic resistance, a strategy applicable to optimize the target compound .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-[(pyridazin-3-yl)methyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridazine ring, which contributes to its biological properties. The compound has a molecular weight of 187.22 g/mol and exhibits various functional groups that may influence its reactivity and interactions with biological targets .
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. These derivatives have been tested against various bacterial strains, showing potential effectiveness in inhibiting growth.
2. Anticancer Properties
The compound has also been studied for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve cell cycle arrest and the induction of late apoptosis or necrosis .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Cell Lines Tested |
|---|---|---|
| Antimicrobial | Moderate to High | Various bacterial strains |
| Anticancer | Induces apoptosis | A549, HCT116 |
| Cytotoxicity | Significant | MiaPaCa-2 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways. For instance, it has been suggested that it could inhibit PI3K activity, which plays a crucial role in regulating cell growth and survival .
2. Interaction with Molecular Targets
Molecular dynamics simulations indicate that the compound can interact with various proteins, potentially modulating their activity through competitive inhibition or allosteric effects . These interactions may lead to altered cellular responses, contributing to its anticancer effects.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
Case Study 1: Apoptosis Induction in Cancer Cells
In a controlled study, A549 and HCT116 cells were treated with varying concentrations of the compound. Results showed significant increases in late apoptosis rates, with up to 42% of A549 cells undergoing late apoptosis after treatment .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized from this compound and tested against Gram-positive and Gram-negative bacteria. The results indicated a promising antimicrobial profile, particularly against resistant strains.
Q & A
Q. What are the optimal synthetic routes for N-[(pyridazin-3-yl)methyl]methanesulfonamide, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyridazine or sulfonamide groups .
- Functional Group Modifications : Sulfonylation using methanesulfonyl chloride under controlled pH (7–9) to avoid side reactions .
- Temperature Control : Reactions often require reflux in solvents like DMF or acetonitrile (80–120°C) to ensure completion .
Critical parameters include solvent purity, inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents. Yield optimization may require iterative adjustment of reaction times and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridazine ring protons (δ 8.5–9.0 ppm) and sulfonamide methyl group (δ 3.1–3.3 ppm). 2D NMR (COSY, HSQC) resolves complex coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 257.08) .
- FT-IR : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and pyridazine ring vibrations (1600–1650 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .
Q. What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Desiccants (silica gel) mitigate hygroscopicity .
- Handling : Use gloves and fume hoods to avoid dermal/ocular exposure. Solubility in DMSO (≥10 mg/mL) requires precautions to prevent accidental precipitation .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound?
Methodological Answer:
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
- Enzyme Inhibition Assays : Screen against kinases or phosphatases (e.g., ATX) using fluorogenic substrates. IC₅₀ values quantify potency .
- Cellular Pathways : Transcriptomic profiling (RNA-seq) or phosphoproteomics identifies downstream signaling effects .
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses in active sites of crystallized targets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out pharmacokinetic variability .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to compare bioactivity data and identify outliers .
Q. How can QSAR models optimize derivatives of this compound?
Methodological Answer:
- Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
- Training Data : Curate datasets with IC₅₀ values from enzymatic assays and physicochemical properties (logP, pKa) .
- Machine Learning : Apply Random Forest or SVM algorithms to predict activity cliffs. Validate models via leave-one-out cross-validation .
- Synthetic Prioritization : Focus on derivatives with predicted ΔlogP < 3 and hydrogen-bond donors ≥2 to enhance solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
